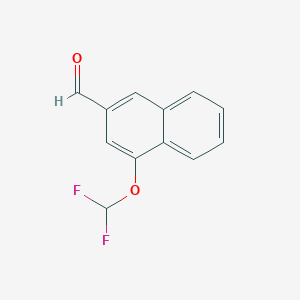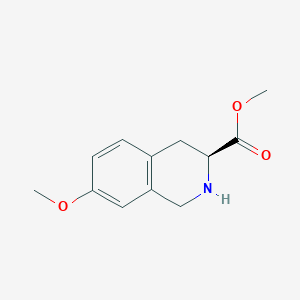
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde is a chemical compound with the molecular formula C12H8F2O2. It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which also bears a carboxaldehyde functional group.
準備方法
The synthesis of 1-(Difluoromethoxy)naphthalene-3-carboxaldehyde typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative followed by formylation. One common synthetic route includes the reaction of 1-naphthol with difluoromethyl ether in the presence of a base to form 1-(difluoromethoxy)naphthalene. This intermediate is then subjected to formylation using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like titanium tetrachloride (TiCl4) to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These optimizations can include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high yield and purity of the product.
化学反応の分析
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperature controls to ensure the desired reaction pathway and product formation .
科学的研究の応用
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism by which 1-(Difluoromethoxy)naphthalene-3-carboxaldehyde exerts its effects depends on its specific application. In biological systems, its activity is often related to its ability to interact with enzymes or receptors, altering their function. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of enzyme activity .
類似化合物との比較
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde can be compared with other naphthalene derivatives, such as:
1-Naphthaldehyde: Lacks the difluoromethoxy group, resulting in different chemical reactivity and biological activity.
1-(Methoxymethoxy)naphthalene: Contains a methoxymethoxy group instead of a difluoromethoxy group, leading to differences in polarity and reactivity.
1-(Trifluoromethoxy)naphthalene: The presence of an additional fluorine atom can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the specific combination of its functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C12H8F2O2 |
|---|---|
分子量 |
222.19 g/mol |
IUPAC名 |
4-(difluoromethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2/c13-12(14)16-11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-7,12H |
InChIキー |
IDQCGBLIBLEILC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)


![Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester](/img/structure/B11881003.png)





![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)
![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)

![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)

